methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
Beschreibung
Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core linked to a 4-ethoxyphenyl group and an acetamido benzoate moiety. The ethoxy group contributes electron-donating effects, while the acetamido benzoate may enhance solubility and hydrogen-bonding capacity .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-19-10-6-16(7-11-19)20-14-21-23(30)27(12-13-28(21)26-20)15-22(29)25-18-8-4-17(5-9-18)24(31)32-2/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLAQHYKNDGGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and an acetamido moiety.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in diseases characterized by chronic inflammation.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, leading to decreased energy production in cancer cells.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell growth and survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to the apoptosis observed in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research highlighted that treatment with this compound led to a reduction in tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
- Inflammation Model in Rats : In a controlled study involving rats with induced paw edema, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to untreated controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
- Target Compound : The pyrazolo[1,5-a]pyrazin-4-one core is fully aromatic, favoring planar conformations critical for π-π stacking interactions.
- This modification could alter binding kinetics in biological systems .
Pyrazolo[1,5-a]pyrimidin-7-one Derivatives
- MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, ): Replaces the pyrazinone ring with a pyrimidinone, altering hydrogen-bonding sites. The 4-methoxyphenyl group mirrors the ethoxyphenyl in the target compound but with shorter alkoxy chains, affecting lipophilicity .
Substituent Effects
Phenyl Ring Substitutions
Acetamido Benzoate Moiety
Data Tables
Table 1. Structural and Electronic Comparison
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
